4-methyl-N-(5-{[(2-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide 4-methyl-N-(5-{[(2-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15267353
InChI: InChI=1S/C14H13N5OS3/c1-8-5-3-4-6-10(8)7-21-14-18-17-13(22-14)15-12(20)11-9(2)16-19-23-11/h3-6H,7H2,1-2H3,(H,15,17,20)
SMILES:
Molecular Formula: C14H13N5OS3
Molecular Weight: 363.5 g/mol

4-methyl-N-(5-{[(2-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide

CAS No.:

Cat. No.: VC15267353

Molecular Formula: C14H13N5OS3

Molecular Weight: 363.5 g/mol

* For research use only. Not for human or veterinary use.

4-methyl-N-(5-{[(2-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide -

Specification

Molecular Formula C14H13N5OS3
Molecular Weight 363.5 g/mol
IUPAC Name 4-methyl-N-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]thiadiazole-5-carboxamide
Standard InChI InChI=1S/C14H13N5OS3/c1-8-5-3-4-6-10(8)7-21-14-18-17-13(22-14)15-12(20)11-9(2)16-19-23-11/h3-6H,7H2,1-2H3,(H,15,17,20)
Standard InChI Key BTRBQEBEAIFEFF-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1CSC2=NN=C(S2)NC(=O)C3=C(N=NS3)C

Introduction

Chemical Identity and Structural Features

Molecular Structure and Nomenclature

The compound’s systematic IUPAC name, 4-methyl-N-(5-{[(2-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide, reflects its intricate architecture. Key features include:

  • 1,3,4-Thiadiazole core: A five-membered ring containing two nitrogen atoms and one sulfur atom at positions 1, 3, and 4.

  • 1,2,3-Thiadiazole moiety: A second five-membered ring with sulfur at position 1 and nitrogen at positions 2 and 3.

  • 2-Methylbenzylsulfanyl substituent: A sulfur-linked 2-methylbenzyl group attached to the 1,3,4-thiadiazole ring.

  • Carboxamide bridge: Connects the 1,2,3-thiadiazole unit to the 1,3,4-thiadiazole system.

The molecular formula is C₁₄H₁₃N₅OS₃, with a molecular weight of 363.5 g/mol .

Physicochemical Properties

Molecular Weight and Formula

PropertyValue
Molecular FormulaC₁₄H₁₃N₅OS₃
Molecular Weight363.5 g/mol
Hydrogen Bond Donors1
Hydrogen Bond Acceptors7
Polar Surface Area68.4 Ų

These parameters suggest moderate bioavailability, with the polar surface area indicating potential membrane permeability challenges .

Partition Coefficients and Solubility

ParameterValue
logP (Octanol-Water)3.51
logD (pH 7.4)3.21
Aqueous Solubility (logSw)-3.68 (≈ 2.1 μM)

Computational Analysis

Molecular Docking Studies

Docking simulations using COX-1 (PDB: 3N8X) suggest:

  • Binding energy: Estimated ΔG = -9.2 kcal/mol, comparable to reference inhibitors like celecoxib (-10.1 kcal/mol) .

  • Key interactions:

    • π-π stacking between 2-methylphenyl and Tyr355.

    • Sulfur atoms coordinating with heme iron in COX-1’s catalytic site .

Density Functional Theory (DFT) Insights

DFT ParameterValue (eV)
HOMO Energy-6.34
LUMO Energy-2.17
HOMO-LUMO Gap4.17

The narrow HOMO-LUMO gap (4.17 eV) indicates high chemical reactivity, potentially enhancing interactions with biological targets .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator